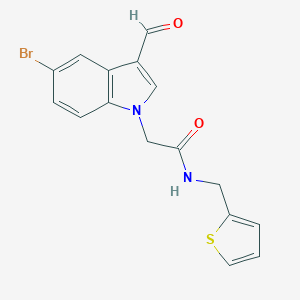
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide, also known as BRD7085, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research.
Applications De Recherche Scientifique
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide has been shown to have potential applications in cancer research, particularly in the treatment of breast cancer. Studies have shown that 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide can inhibit the growth of breast cancer cells by inducing apoptosis, or programmed cell death. Additionally, 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide has been shown to have anti-inflammatory properties, which could be beneficial in the treatment of inflammatory diseases such as rheumatoid arthritis.
Mécanisme D'action
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide exerts its anti-cancer effects by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is involved in the regulation of gene expression, and its overexpression has been linked to the development of various types of cancer. By inhibiting the activity of BRD4, 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer and anti-inflammatory effects, 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide has been shown to have other biochemical and physiological effects. For example, studies have shown that 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide can modulate the activity of various enzymes involved in cellular metabolism, which could have implications for the treatment of metabolic disorders such as diabetes. Additionally, 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide has been shown to have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide in lab experiments is its specificity for BRD4, which allows researchers to study the effects of inhibiting this protein without affecting other cellular processes. However, one limitation of using 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide is its potential toxicity, which could limit its use in vivo.
Orientations Futures
There are several potential future directions for research on 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide. One area of interest is the development of more potent and selective inhibitors of BRD4, which could have greater efficacy and fewer side effects than 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide. Additionally, researchers could investigate the use of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide in combination with other anti-cancer drugs to enhance its efficacy. Finally, researchers could explore the potential applications of 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide in other areas of medicine, such as the treatment of metabolic and neurodegenerative diseases.
Conclusion:
In conclusion, 2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide is a chemical compound with potential applications in cancer research and other areas of medicine. Its specificity for BRD4 and its anti-cancer and anti-inflammatory effects make it a promising candidate for further study. However, its potential toxicity and limitations for in vivo use highlight the need for further research and development.
Méthodes De Synthèse
2-(5-bromo-3-formyl-1H-indol-1-yl)-N-(2-thienylmethyl)acetamide can be synthesized using a multistep process that involves the reaction of 5-bromo-3-formylindole with thienylacetic acid. The resulting intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with N-(2-thienylmethyl)amine to yield the final product.
Propriétés
Formule moléculaire |
C16H13BrN2O2S |
|---|---|
Poids moléculaire |
377.3 g/mol |
Nom IUPAC |
2-(5-bromo-3-formylindol-1-yl)-N-(thiophen-2-ylmethyl)acetamide |
InChI |
InChI=1S/C16H13BrN2O2S/c17-12-3-4-15-14(6-12)11(10-20)8-19(15)9-16(21)18-7-13-2-1-5-22-13/h1-6,8,10H,7,9H2,(H,18,21) |
Clé InChI |
HMWVWSGNQFMFHE-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)CNC(=O)CN2C=C(C3=C2C=CC(=C3)Br)C=O |
SMILES canonique |
C1=CSC(=C1)CNC(=O)CN2C=C(C3=C2C=CC(=C3)Br)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-bromo-2-(propan-2-yl)phenyl]benzamide](/img/structure/B297367.png)



amino]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B297375.png)
amino]-N-(4-phenoxyphenyl)acetamide](/img/structure/B297376.png)
amino]-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B297377.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(4-phenoxyphenyl)glycinamide](/img/structure/B297379.png)
![2-{(2,4-dichlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-methoxyphenyl)acetamide](/img/structure/B297380.png)
amino]-N-(2,4-difluorophenyl)acetamide](/img/structure/B297381.png)
![N-(3-acetylphenyl)-2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}acetamide](/img/structure/B297382.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B297384.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(4-ethoxyphenyl)acetamide](/img/structure/B297385.png)
![N-(3-chlorophenyl)-N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B297388.png)